molecular formula C28H22N2OS B14819410 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B14819410
M. Wt: 434.6 g/mol
InChI Key: ZUWXIKJOOKNKBZ-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)benzylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzylidene group attached to a benzyloxybenzene moiety and a benzothiazolyl aniline structure

Properties

Molecular Formula

C28H22N2OS

Molecular Weight

434.6 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C28H22N2OS/c1-20-7-16-26-27(17-20)32-28(30-26)23-10-12-24(13-11-23)29-18-21-8-14-25(15-9-21)31-19-22-5-3-2-4-6-22/h2-18H,19H2,1H3

InChI Key

ZUWXIKJOOKNKBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)benzylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves a multi-step process. One common synthetic route includes the condensation of 4-(benzyloxy)benzaldehyde with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)benzylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene or benzothiazole moieties are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzylidene oxide derivatives.

    Reduction: Formation of benzylidene alcohol derivatives.

    Substitution: Formation of substituted benzylidene or benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)benzylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Additionally, the compound’s structural features allow it to interact with cellular components, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole moieties, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Benzylidene derivatives: Compounds with similar benzylidene groups, such as benzylideneacetone and benzylidenemalononitrile.

Uniqueness

N-[4-(benzyloxy)benzylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is unique due to its specific combination of benzyloxybenzylidene and benzothiazolyl aniline structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds.

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